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Compound of Interest

Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897 Get Quote

DISCLAIMER: The user's request for "(4-Fluoroanilino)urea" does not correspond to a

standard chemical nomenclature. This guide focuses on the most plausible interpretation, 1-(4-

fluorophenyl)urea, a key chemical intermediate in the development of various therapeutic

agents.

Chemical Identifier:

CAS Number: 659-30-3

Molecular Formula: C₇H₇FN₂O

Synonyms: (4-Fluorophenyl)urea, N-(4-fluorophenyl)urea

Structure:

F

|

/ \

|   |

// \

C---C

/     \

C       C

\   //

C---C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b090897?utm_src=pdf-interest
https://www.benchchem.com/product/b090897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


\ /

NH

|

C=O

/ \

NH₂

Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)urea.

Property Value Reference

Molecular Weight 154.14 g/mol [1]

Appearance
White to almost white

crystalline powder
[1]

Melting Point 178 - 182 °C [1]

Purity ≥ 97% (HPLC) [1]

Synthesis and Experimental Protocols
1-(4-fluorophenyl)urea is a crucial building block in the synthesis of more complex, biologically

active molecules.[1] A general and widely applicable method for the synthesis of aryl ureas

involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)urea

This protocol is a generalized procedure based on common methods for synthesizing aryl

ureas.

Materials:

4-fluoroaniline

Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)
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Hydrochloric acid (HCl) or Acetic acid

Water

Ethanol or other suitable recrystallization solvent

Procedure:

Dissolve 4-fluoroaniline in a suitable solvent mixture, such as aqueous ethanol.

Add a solution of potassium cyanate or sodium cyanate in water to the 4-fluoroaniline

solution.

Acidify the reaction mixture with an acid like hydrochloric acid or acetic acid. This will

generate isocyanic acid (HNCO) in situ, which then reacts with the 4-fluoroaniline.

Stir the reaction mixture at room temperature for several hours or heat gently to drive the

reaction to completion.

The product, 1-(4-fluorophenyl)urea, will precipitate out of the solution.

Collect the solid product by filtration.

Wash the product with cold water to remove any unreacted starting materials and salts.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-

fluorophenyl)urea.

Dry the purified product under vacuum.

Characterization: The final product can be characterized using standard analytical techniques

such as:

¹H NMR Spectroscopy: To confirm the presence and arrangement of protons in the molecule.

¹³C NMR Spectroscopy: To identify the carbon skeleton.

Mass Spectrometry: To determine the molecular weight.
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Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Applications
1-(4-fluorophenyl)urea serves as a versatile scaffold in drug discovery, with its derivatives

exhibiting a wide range of biological activities.[1]

3.1. Anticancer Activity

Derivatives of 1-(4-fluorophenyl)urea have shown significant potential as anticancer agents,

particularly in the context of breast cancer.[2] These compounds have been found to inhibit key

signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and

Hedgehog pathways.[2]

Quantitative Data on Anticancer Activity of a 1-(4-fluorophenyl)urea Derivative

The following data is for a derivative of 1-(4-fluorophenyl)urea and is presented as an example

of the potential of this chemical class.

Cell Line Compound IC₅₀ (µM) Reference

MCF-7

1-(3-aryl-4-

chlorophenyl)-3-(p-

aryl)urea derivative

7.61 ± 0.99 [2]

MDA-MB-231

1-(3-aryl-4-

chlorophenyl)-3-(p-

aryl)urea derivative

3.61 ± 0.97 [2]

PC-3

1-(3-aryl-4-

chlorophenyl)-3-(p-

aryl)urea derivative

10.99 ± 0.98 [2]

3.2. Anti-inflammatory Activity

The urea scaffold is also explored for its anti-inflammatory properties. While specific data for 1-

(4-fluorophenyl)urea is limited, related urea compounds have been investigated for their ability
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to modulate inflammatory pathways. For instance, 1,3-bis(p-hydroxyphenyl)urea has been

shown to suppress inflammation in animal models.[3]

Signaling Pathways and Mechanisms of Action
4.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers.[4]

Derivatives of 1-(4-fluorophenyl)urea have been identified as inhibitors of this pathway.[2]
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Caption: PI3K/Akt/mTOR pathway and inhibition by urea derivatives.

4.2. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and

tissue homeostasis.[6][7] Its inappropriate activation in adults is linked to the development and

progression of several cancers.[7] Urea-based compounds have been designed to inhibit this

pathway.[2]
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Caption: Hedgehog signaling pathway and its inhibition.

Experimental Workflow for In Vitro Anticancer Drug
Screening
The following diagram illustrates a typical workflow for screening compounds like 1-(4-

fluorophenyl)urea derivatives for their anticancer activity.
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Caption: Workflow for in vitro anticancer drug screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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